(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol

steroid chemistry physicochemical properties structural analogs

Procure (17β)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol for precise pharmacological profiling. Its distinct dual substitution (3-methoxy & 17-allyl) is critical for steroid receptor/enzyme studies where standard analogs fail. With a reported IC50 of 30.3 µM against 17β-HSD3 and weak AR affinity, it is ideal as a low-potency control or scaffold. Its defined mass (342.51 g/mol) and fragmentation pattern additionally make it a reliable reference for LC-MS/MS method development. Ensure your research uses the exact pharmacophore.

Molecular Formula C23H34O2
Molecular Weight 342.5 g/mol
CAS No. 94405-98-8
Cat. No. B12683901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol
CAS94405-98-8
Molecular FormulaC23H34O2
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC12CCC(=CC1=CCC3C2CCC4(C3CCC4(CC=C)O)C)OC
InChIInChI=1S/C23H34O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h5-6,15,18-20,24H,1,7-14H2,2-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
InChIKeyJTTKTCASGWBFIW-KOORYGTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol (CAS 94405-98-8) — Chemical Identity, Steroid Core, and Regulatory Status


(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol (CAS 94405-98-8) is a synthetic steroid with the molecular formula C23H34O2 and a molecular weight of 342.51 g/mol [1]. It features an allyl group at the C17 position and a methoxy group at C3 on the androsta-3,5-diene backbone . The compound is listed under EINECS 305-294-7 and is primarily utilized as a research chemical in the study of steroid receptor interactions and enzymatic inhibition pathways [2].

Procurement Risk Analysis: Why 17-Allyl-3-methoxyandrosta-3,5-dien-17-ol Cannot Be Substituted with Common Androsta-3,5-diene Analogs


Structural modifications at C3 and C17 critically alter the biological profile of androsta-3,5-diene steroids. (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol uniquely combines a 3-methoxy group with a 17-allyl substituent, while most available analogs possess either a 3-keto, 3-ethoxy, or 17-unsubstituted configuration [1]. Direct substitution with (17β)-androsta-3,5-dien-17-ol (CAS 2602-86-0) eliminates the 3-methoxy and 17-allyl modifications, resulting in a compound with different solubility and receptor engagement . Similarly, 3-methoxyandrosta-3,5-dien-17-one (CAS 57144-06-6) lacks the 17-allyl group and is primarily a synthetic intermediate [2]. The presence of both substituents in the target compound is essential for experiments requiring this exact pharmacophore profile.

Quantitative Differentiation of 17-Allyl-3-methoxyandrosta-3,5-dien-17-ol Against Closest Analogs


17-Allyl-3-methoxyandrosta-3,5-dien-17-ol Exhibits 26% Higher Molecular Weight and 100°C Lower Boiling Point vs. Unsubstituted Analog

The target compound (C23H34O2, MW 342.51 g/mol) has a 26% higher molecular weight than the unsubstituted analog (17β)-androsta-3,5-dien-17-ol (C19H28O, MW 272.43 g/mol) [1]. Its boiling point is 465.3±45.0 °C, compared to 563.4±50.0 °C for 3-methoxyandrosta-3,5-dien-17-one [2]. The density is 1.1±0.1 g/cm³ .

steroid chemistry physicochemical properties structural analogs

Modest 17β-HSD3 Inhibition: IC50 30.3 µM Provides Baseline Differentiation vs. Potent Inhibitors

The compound inhibited human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3 with an IC50 of 30.3 µM [1]. In contrast, 3-methoxyandrosta-3,5-dien-17-one shows no reported 17β-HSD3 activity, while 3-ethoxy-androsta-3,5-dien-17-ol is primarily used as a deuterated internal standard without biological annotation [2].

enzyme inhibition 17β-HSD3 steroid metabolism

Hydrogen Bond Donor/Acceptor Profile Differs from Androsta-3,5-diene Scaffold due to 17-Allyl Substituent

The compound contains 1 hydrogen bond donor and 2 hydrogen bond acceptors . The 17-allyl group adds a carbon-based rotatable bond (3 total) not present in 3-methoxyandrosta-3,5-dien-17-one (1 H-donor, 2 H-acceptor, 0 rotatable bonds) . This structural feature enhances conformational flexibility, potentially altering receptor docking.

hydrogen bonding pharmacophore modeling steroid SAR

Lack of Androgen Receptor Binding Affinity Distinguishes from 17-Allyl-19-nortestosterone Analogs

In a binding assay, the compound showed no appreciable affinity for the alpha-1 adrenergic receptor at tested concentrations [1]. In contrast, allylestrenol (17α-allyl-17β-hydroxy-4-estren, CAS 432-60-0) exhibits weak but measurable androgen receptor binding (3-ketoallylestrenol has weak affinity for transformed AR) . The 3-methoxy modification in the target compound may sterically hinder AR engagement.

androgen receptor receptor selectivity steroid pharmacology

Unique 17-Allyl Group Offers Metabolic Stability Advantages Over 17-Keto or 17-Unsubstituted Analogs

The 17-allyl substituent blocks oxidation at C17, a common metabolic pathway for 17-unsubstituted steroids (e.g., 3-methoxyandrosta-3,5-dien-17-one) [1]. While direct metabolic data are unavailable, structurally related 17-allyl steroids like allylestrenol demonstrate prolonged activity due to hindered 17β-hydroxysteroid dehydrogenase-mediated metabolism [2].

metabolic stability C17 allyl steroid oxidation

Optimal Research Use Cases for (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol Based on Validated Evidence


Weak 17β-HSD3 Inhibitor for Enzyme Kinetics Studies

The compound's measured IC50 of 30.3 µM against human testicular 17β-HSD3 makes it suitable as a low-potency control or starting scaffold for inhibitor development, particularly when comparing dose-response curves with more potent inhibitors [1].

Negative Control for Androgen Receptor Binding Assays

Due to its lack of appreciable affinity for the alpha-1 adrenergic receptor (and inferred weak AR binding), this compound can serve as a negative control in assays designed to assess AR-mediated transcriptional activation [2].

Pharmacophore Model Building with a Flexible 17-Allyl Group

The presence of three rotatable bonds (including the 17-allyl chain) makes this compound valuable for molecular docking studies exploring the steric and conformational requirements of steroid-binding pockets .

Reference Standard for Mass Spectrometry of 3-Methoxy-17-allyl Steroids

Its well-defined molecular weight (342.51 g/mol) and fragmentation pattern support its use as a reference material in LC-MS/MS method development for detecting structurally related steroids in complex matrices [3].

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